(RS)-3,5-DHPG

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

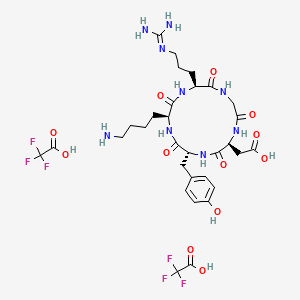

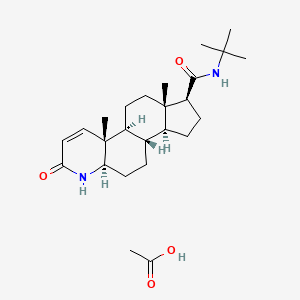

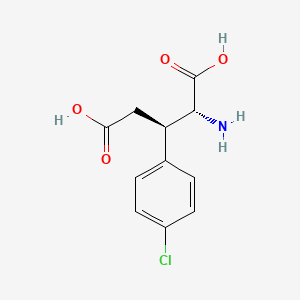

(RS)-3,5-DHPG is a synthetic compound that is widely used in laboratory experiments for its ability to act as an agonist for group I metabotropic glutamate receptors (mGluRs). It is a member of the DHPG family of compounds and is also known as (RS)-3,5-dihydroxyphenylglycine. This compound has been studied extensively over the years and has been found to have a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Modulation of Synaptic Transmission and Plasticity

(RS)-3,5-Dihydroxyphenylglycine (DHPG) has been extensively studied for its role in modulating synaptic transmission and plasticity, particularly in the hippocampus. Palmer et al. (1997) discovered that DHPG can induce long-term depression (LTD) of synaptic transmission in the CA1 region of the hippocampus (Palmer et al., 1997). Similarly, Huber et al. (2001) demonstrated that DHPG-induced LTD is a saturable form of synaptic plasticity, dependent on mGluR5 and distinct from NMDA receptor-dependent LTD (Huber et al., 2001).

Neurophysiological Studies

DHPG has been used to explore the neurophysiological responses in various brain regions. Lorrain et al. (2002) found that intrathecal administration of DHPG in rats evokes local glutamate release and spontaneous nociceptive behaviors, highlighting its potential involvement in nociceptive processing (Lorrain et al., 2002).

Investigating Molecular Mechanisms

Research has also focused on understanding the molecular mechanisms behind DHPG's effects. Fitzjohn et al. (2001) used various electrophysiological techniques to investigate the Ca2+ dependence and locus of expression of DHPG-induced LTD, contributing to a deeper understanding of calcium signaling in synaptic modulation (Fitzjohn et al., 2001).

Applications in Pain and Sensory Processing

DHPG's role in pain and sensory processing has been a significant area of interest. For example, Fisher and Coderre (1998) explored how DHPG can induce allodynia and hyperalgesia in rats, suggesting its role in pain pathways (Fisher & Coderre, 1998).

Neurodevelopmental Disorder Research

Gogliotti et al. (2016) investigated the effects of DHPG in a mouse model of Rett syndrome, showing that mGlu5 positive allosteric modulation can normalize synaptic plasticity defects and motor phenotypes, offering insights into therapeutic approaches for neurodevelopmental disorders (Gogliotti et al., 2016).

Wirkmechanismus

- In preclinical models, “this compound” reduces tumor growth, sensitizes tumor cells to apoptosis, and downregulates pro-metastatic genes .

- “this compound” exists as a prodrug that undergoes dephosphorylation upon administration in the stomach, intestines, kidneys, and blood. This conversion activates its active form, psilocin .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Eigenschaften

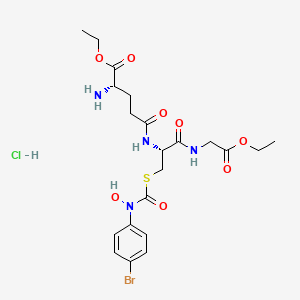

| { "Design of the Synthesis Pathway": "The synthesis pathway for (RS)-3,5-DHPG involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4-dioxo-5-hexenoic acid", "L-glutamic acid", "Diethyl oxalate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dioxo-5-hexenoic acid to ethyl 2,4-dioxo-5-hexenoate using diethyl oxalate and sodium hydroxide in ethanol.", "Step 2: Conversion of ethyl 2,4-dioxo-5-hexenoate to ethyl (RS)-2-amino-5-oxo-hexanoate using L-glutamic acid and hydrochloric acid in ethanol.", "Step 3: Conversion of ethyl (RS)-2-amino-5-oxo-hexanoate to (RS)-3,5-DHPG using sodium hydroxide and water in ethanol." ] } | |

CAS-Nummer |

19641-83-9 |

Molekularformel |

C8H9NO4 |

Molekulargewicht |

183.16 |

Synonyme |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid |

Herkunft des Produkts |

United States |

Q & A

Q1: How does (RS)-3,5-DHPG interact with its target and what are the downstream effects?

A1: this compound acts as a selective agonist for group I mGluRs, primarily targeting mGluR1 and mGluR5 subtypes [, ]. Activation of these receptors, which are G protein-coupled receptors, typically leads to the stimulation of phospholipase C, ultimately increasing intracellular calcium levels and activating various downstream signaling pathways []. This activation plays a role in synaptic plasticity, neuronal excitability, and other physiological processes.

Q2: Does this compound affect seizure activity differently depending on the experimental conditions?

A2: Research suggests that this compound may exert contrasting effects on seizure activity depending on the specific experimental setup. In a study involving a disinhibited CA1 minislice model [], this compound surprisingly prevented the induction and reversed a specific component of seizure-like activity through a mechanism independent of group I mGluRs. This finding highlights the complex and context-dependent actions of this compound on neuronal excitability.

Q3: Does this compound play a role in the anticonvulsant effects of other compounds?

A3: Interestingly, this compound was found to antagonize the anticonvulsant effect of (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) in a study investigating pentetrazol-induced kindled seizures in mice []. This suggests that the activation of group I mGluRs by this compound might counteract the anticonvulsant mechanism of AIDA, potentially involving GABAergic pathways.

Q4: Are there any known differences in the effects of this compound across different brain regions?

A4: While research often focuses on specific brain regions, one study examining high-affinity GTPase activity found that this compound did not show significant activity in rat hippocampal and striatal membranes []. This suggests that the effects of this compound might be brain region-specific and highlights the importance of considering the anatomical context when studying this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Orn8]-Urotensin II](/img/structure/B1139498.png)